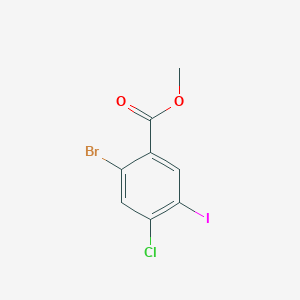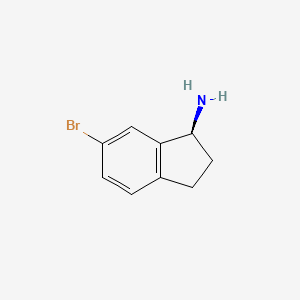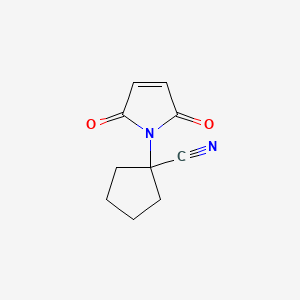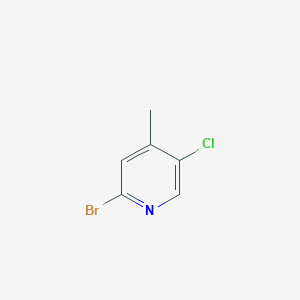
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine
Overview
Description
“4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine” is a chemical compound with the CAS Number: 1247461-83-1. It has a molecular weight of 226.71 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-6-(4-ethyl-1-piperazinyl)pyrimidine . The InChI code for this compound is 1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 226.71 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Anticancer and Anti-Inflammatory Properties
A novel series of pyrazolopyrimidines derivatives, structurally related to 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine, was synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic activity against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition, indicating potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Antiviral Activity
Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include structural motifs related to this compound, has shown antiviral activity against a variety of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), cytomegalovirus (CMV), Moloney sarcoma virus (MSV), and human immunodeficiency virus (HIV-1 and HIV-2). These findings suggest potential applications in the treatment of viral infections (Holý et al., 2002).
Antimicrobial Properties
Compounds structurally related to this compound have been synthesized and tested for their in vitro antimicrobial activity against pathogenic microorganisms. Some derivatives showed activity, indicating potential applications as antimicrobial agents (El-kerdawy et al., 1990).
Cytotoxic Activity
New 4-thiopyrimidine derivatives, related in structure to this compound, were synthesized and evaluated for their cytotoxic activity. These compounds showed varying degrees of cytotoxicity against cancer and normal cell lines, offering insights into the design of new cancer therapies (Stolarczyk et al., 2018).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . Always handle with appropriate safety measures.
Properties
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWSHRDJYTVLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)

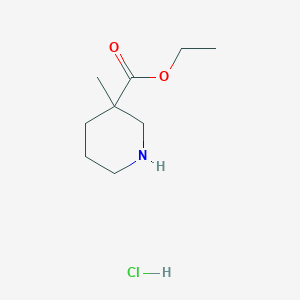

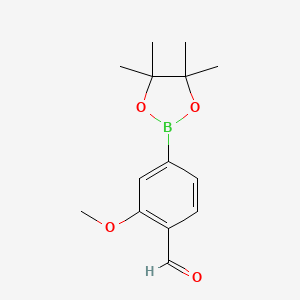
![1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1532659.png)
![{4-[3-(Piperidin-1-yl)propoxy]phenyl}boronic acid](/img/structure/B1532660.png)
